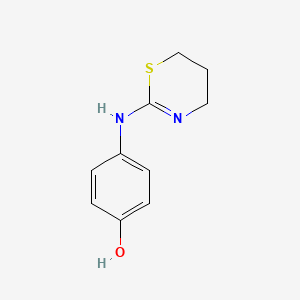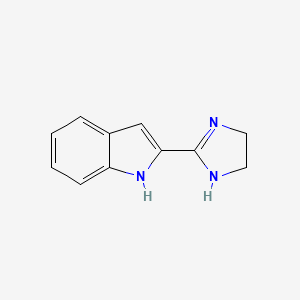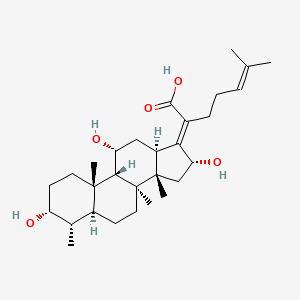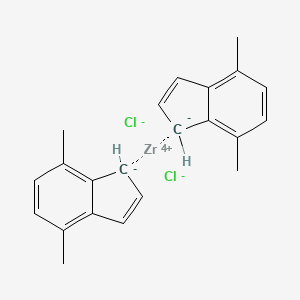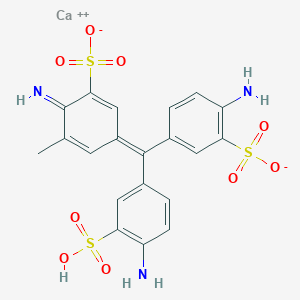
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is structurally related to corticosteroids and has significant biological activity. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common synthetic route includes:
Starting Material: The synthesis often begins with a steroid nucleus such as pregnenolone.
Epoxidation: Introduction of the epoxy group at the 9,11 positions is achieved using peracids like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: The hydroxyl group at the 17 position can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide (OsO4) or selenium dioxide (SeO2).
Methylation: The 16beta-methyl group is typically introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols from ketones.
Scientific Research Applications
Chemistry
In chemistry, (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is used as a starting material for synthesizing other complex steroids. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is studied for its role in modulating immune responses. It is used in research to understand the mechanisms of steroid action and their effects on cellular processes.
Medicine
Medically, this compound is used in the treatment of inflammatory and autoimmune diseases. Its anti-inflammatory properties make it effective in conditions like rheumatoid arthritis and asthma.
Industry
In the pharmaceutical industry, this compound is a key ingredient in the formulation of various drugs. Its stability and efficacy make it suitable for large-scale production and use in therapeutic applications.
Mechanism of Action
The mechanism of action of (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in cells. This binding alters the expression of specific genes, leading to reduced production of pro-inflammatory cytokines and suppression of immune responses. The compound also influences metabolic pathways, contributing to its overall therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Used in various inflammatory and autoimmune conditions.
Uniqueness
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other corticosteroids. Its epoxy group at the 9,11 positions and the methyl group at the 16beta position contribute to its distinct pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
37413-99-3 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
14-acetyl-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-19(14,3)22(16)18(26-22)11-20(17,4)21(12,25)13(2)23/h7-8,10,12,16-18,25H,5-6,9,11H2,1-4H3 |
InChI Key |
JGIRPEXTUMTWKF-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C |
Synonyms |
9,11β-Epoxy-17-hydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione; (9β,11β,16β)-9,11-Epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



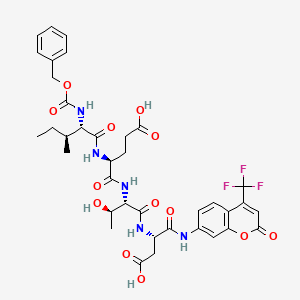
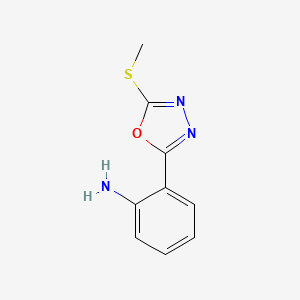
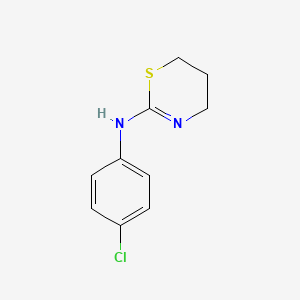
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)
